RuCl[(S,S)-TsDPEN](mesitylene)

Catalog No.
S690513
CAS No.
174813-81-1
M.F
C30H33ClN2O2RuS
M. Wt
622.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RuCl[(S,S)-TsDPEN](mesitylene)

CAS Number

174813-81-1

Product Name

RuCl[(S,S)-TsDPEN](mesitylene)

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene

Molecular Formula

C30H33ClN2O2RuS

Molecular Weight

622.2 g/mol

InChI

InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1

InChI Key

XBNBOGZUDCYNOJ-XCPIVNJJSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]

Molecular Structure Analysis

The key feature of RuCl(S,S)-TsDPEN: mesitylene is the presence of a chiral ligand, (S,S)-TsDPEN. This ligand is derived from 1,2-diphenylethylenediamine (DPEN) with a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom and a configuration of (S,S) at the two chiral centers of the backbone. The ruthenium(II) center is octahedrally coordinated, with chloride (Cl) and mesitylene (1,3,5-trimethylbenzene) occupying two coordination sites. The remaining four positions are occupied by the nitrogen atoms of the (S,S)-TsDPEN ligand [].


Chemical Reactions Analysis

RuCl(S,S)-TsDPEN: mesitylene functions as a catalyst in ATH reactions. These reactions involve the transfer of hydrogen from a donor molecule to an acceptor molecule. The chirality of the (S,S)-TsDPEN ligand allows the catalyst to differentiate between enantiomers of the substrate, leading to the formation of a specific enantiomer of the product in higher yield. Here's an example of an ATH reaction catalyzed by RuCl(S,S)-TsDPEN: mesitylene:

(R/S)-N-Benzyl-2-benzoyl-3-morpholinone + HCOOH -> (2R,3S)-4-Benzyl-2-(hydroxyphenylmethyl)morpholin-3-one + CO2 + H2O (Equation 1) []

In this reaction, formic acid (HCOOH) acts as the hydrogen donor, and (R/S)-N-benzyl-2-benzoyl-3-morpholinone is the substrate. The catalyst selectively transfers hydrogen to one enantiomer of the substrate, resulting in the formation of (2R,3S)-4-benzyl-2-(hydroxyphenylmethyl)morpholin-3-one as the major product [].


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of RuCl(S,S)-TsDPEN: mesitylene is not readily available in scientific literature. However, as a metal complex, it is expected to be a solid at room temperature with low solubility in most common organic solvents. It is likely air and moisture sensitive due to the presence of the ruthenium center [].

The mechanism of action of RuCl(S,S)-TsDPEN: mesitylene in ATH reactions involves a series of steps:

  • Substrate Binding: The substrate binds to the ruthenium center through its carbonyl group.
  • Hydrogen Activation: The hydrogen donor molecule (e.g., formic acid) interacts with the catalyst, and the H-H bond is cleaved.
  • Hydrogen Transfer: The chiral environment created by the (S,S)-TsDPEN ligand directs the transfer of hydrogen to a specific enantiomer of the substrate.
  • Product Release: The product desorbs from the catalyst, regenerating the active form.

The detailed mechanistic pathway likely involves the formation of various intermediate complexes between the catalyst, substrate, and hydrogen donor [].

Catalysis in Organic Transformations:

RuCl(S,S)-TsDPEN: mesitylene has been explored as a catalyst for various organic transformations due to its unique properties, including its chiral environment and ability to activate small molecules. Research suggests its potential in:

  • Enantioselective Hydrogenation: This process involves the addition of hydrogen to a molecule, often used to create specific chiral products. RuCl(S,S)-TsDPEN: mesitylene demonstrates promising activity and selectivity in hydrogenating various unsaturated substrates, such as ketones and imines [].
  • Oxidation: This reaction involves the removal of electrons from a molecule. Studies have shown the potential of RuCl(S,S)-TsDPEN: mesitylene as a catalyst for selective oxidation reactions, including alcohol oxidation to ketones [].
  • C-H Activation: This process involves breaking a carbon-hydrogen bond, which is often a crucial step in organic synthesis. RuCl(S,S)-TsDPEN: mesitylene exhibits potential for activating C-H bonds in various molecules, opening up new avenues for targeted transformations [].

Ligand Synthesis and Medicinal Chemistry:

The controlled chirality of RuCl(S,S)-TsDPEN: mesitylene makes it a valuable building block for the synthesis of other chiral ligands. These ligands can then be used in various applications, including:

  • Asymmetric Catalysis: Chiral ligands are essential for achieving enantioselectivity in many catalytic reactions. RuCl(S,S)-TsDPEN: mesitylene can be used to prepare chiral ligands for various asymmetric catalysts [].
  • Drug Discovery and Development: Chiral molecules often exhibit different biological activities. The use of RuCl(S,S)-TsDPEN: mesitylene in ligand synthesis can contribute to the development of new chiral drugs with improved efficacy and reduced side effects [].

Nanomaterial Synthesis:

Recent research explores the potential of RuCl(S,S)-TsDPEN: mesitylene in the synthesis of functional nanomaterials. The unique properties of this compound, including its ability to self-assemble and interact with other molecules, make it a promising candidate for:

  • Designing functional nanoparticles: These nanoparticles can be tailored for various applications, such as drug delivery, catalysis, and imaging.
  • Creating new materials with specific properties: The controlled chirality and reactivity of RuCl(S,S)-TsDPEN: mesitylene can lead to the development of novel materials with desired properties for diverse scientific and technological applications.

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (50%): Flammable solid [Danger Flammable solids];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (25%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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